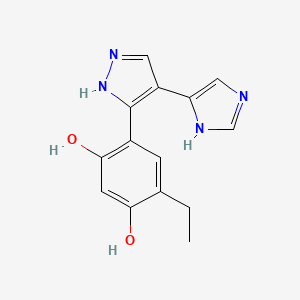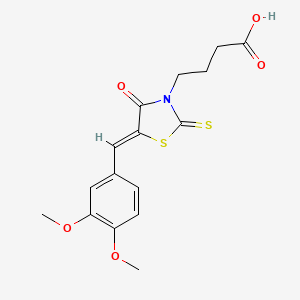
4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
描述
iCRT5 是一种小分子抑制剂,以其调节 β-连环蛋白介导的转录的能力而闻名。该化合物在 Wnt/β-连环蛋白信号通路的研究中尤为重要,该通路在各种生物过程中发挥着至关重要的作用,包括细胞增殖、分化和凋亡。 iCRT5 已广泛应用于科学研究,特别是在癌症研究中,因为它有可能调节参与肿瘤生长和进展的信号通路 .
准备方法
合成路线和反应条件
iCRT5 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括以下步骤:
噻唑烷酮核的形成: 第一步涉及将合适的醛与硫代氨基脲缩合以形成噻唑烷酮核。
取代反应: 随后的步骤涉及各种取代反应以引入增强化合物生物活性的官能团。
最终组装: 最后一步通常涉及将噻唑烷酮核与其他分子片段偶联以完成 iCRT5 的合成。
工业生产方法
iCRT5 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高通量反应器、自动化合成和严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
反应类型
iCRT5 会经历几种类型的化学反应,包括:
氧化: iCRT5 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变 iCRT5 上的官能团,可能会改变其生物活性。
取代: 取代反应通常用于将不同的官能团引入 iCRT5 分子中。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 各种卤化物和亲核试剂用于取代反应,通常在温和至中等条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化或羧化衍生物,而取代反应可以产生各种功能化的 iCRT5 类似物。
科学研究应用
iCRT5 在科学研究中具有广泛的应用:
化学: 用作研究 Wnt/β-连环蛋白信号通路的工具化合物。
生物学: 在细胞生物学中用于研究 β-连环蛋白抑制对细胞增殖和分化的影响。
医学: 在癌症研究中被探索为潜在的治疗剂,特别是在多发性骨髓瘤和其他 Wnt/β-连环蛋白信号通路失调的癌症中.
工业: 用于开发针对 Wnt/β-连环蛋白通路的新药和治疗策略。
作用机制
iCRT5 通过抑制 β-连环蛋白介导的转录来发挥作用。它与 β-连环蛋白结合,阻止其与转录共激活因子的相互作用,从而阻断参与细胞增殖和存活的靶基因的转录。 这种抑制会破坏 Wnt/β-连环蛋白信号通路,导致癌细胞肿瘤生长减少和凋亡增加 .
相似化合物的比较
类似化合物
iCRT3: 另一种 β-连环蛋白抑制剂,具有类似的作用机制,但化学结构不同。
XAV939: 一种 tankyrase 抑制剂,也通过促进 β-连环蛋白的降解来靶向 Wnt/β-连环蛋白通路。
ICG-001: 一种小分子,破坏 β-连环蛋白与其共激活因子 CBP 之间的相互作用。
iCRT5 的独特性
iCRT5 由于其对 β-连环蛋白介导的转录的特定结合亲和力和抑制效果而独一无二。 与其他一些抑制剂不同,iCRT5 直接靶向 β-连环蛋白,使其成为研究 β-连环蛋白抑制对细胞过程的直接影响的宝贵工具 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


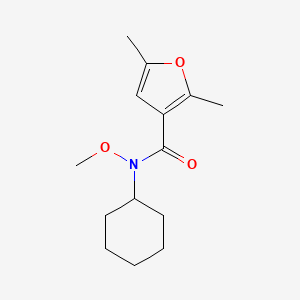

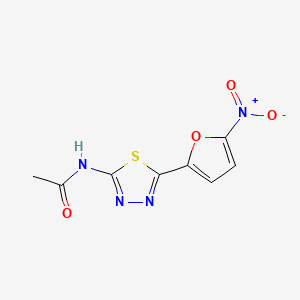
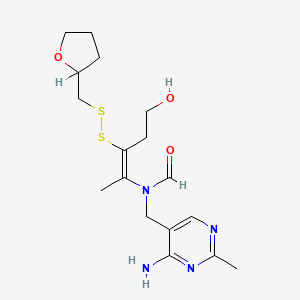
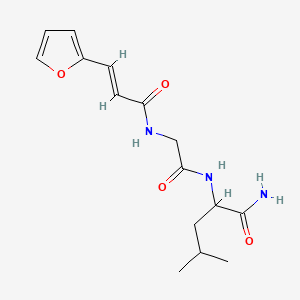

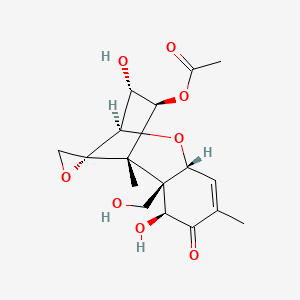
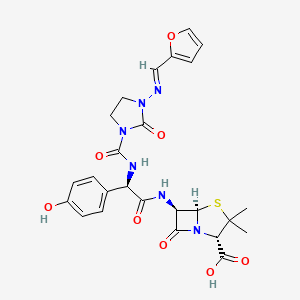
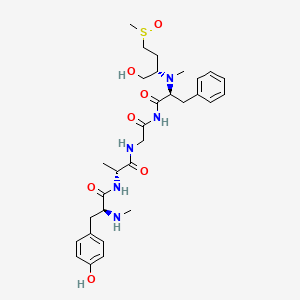
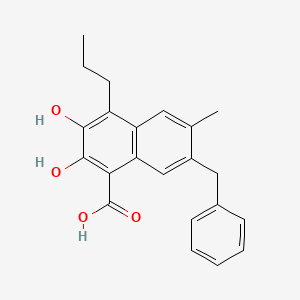
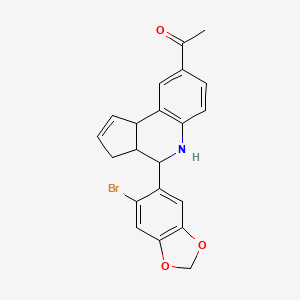
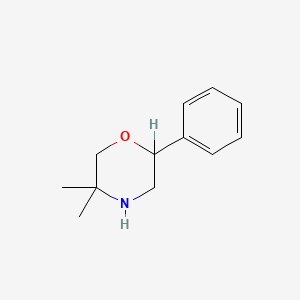
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
